molecular formula C10H9BrN2O2 B1404996 Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1363380-47-5

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1404996
CAS No.: 1363380-47-5
M. Wt: 269.09 g/mol
InChI Key: LNBYGNZNXHXJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound with a fused bicyclic structureThe compound’s molecular formula is C10H9BrN2O2, and it has a molecular weight of 269.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

Scientific Research Applications

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-chloroimidazo[1,5-A]pyridine-1-carboxylate
  • Ethyl 6-fluoroimidazo[1,5-A]pyridine-1-carboxylate
  • Ethyl 6-iodoimidazo[1,5-A]pyridine-1-carboxylate

Uniqueness

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBYGNZNXHXJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.